molecular formula C9H8N2O3 B12274262 methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B12274262
M. Wt: 192.17 g/mol
InChI Key: NSWIGAWEZFVBOR-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a methyl ester and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by esterification and hydroxylation steps . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of both a hydroxyl group and a methyl ester, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-3-5-2-6(12)4-10-8(5)11-7/h2-4,12H,1H3,(H,10,11)

InChI Key

NSWIGAWEZFVBOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)O

Origin of Product

United States

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